(5R)-5-methylimidazolidine-2,4-dione
Overview
Description
“(5R)-5-methylimidazolidine-2,4-dione” is a chemical compound with the formula C4H6N2O2 . It is an imidazolidine-2,4-dione, which is a class of compounds that contain a five-membered ring with two carbonyl groups at positions 2 and 4, and a nitrogen atom at positions 1 and 3 .
Molecular Structure Analysis
The molecular structure of “(5R)-5-methylimidazolidine-2,4-dione” consists of a five-membered ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .Chemical Reactions Analysis
While specific chemical reactions involving “(5R)-5-methylimidazolidine-2,4-dione” are not available, it’s worth noting that imidazolidine-2,4-dione derivatives have been used in various chemical reactions .Scientific Research Applications
Antidepressant and Anxiolytic Activity : Derivatives of 5arylimidazolidine2,4dione with dual 5HT1A receptor and serotonin transporter affinity have shown potential for antidepressant and anxiolytic activity without affecting spontaneous locomotor activity (Czopek et al., 2013).
Antibacterial and Antifungal Properties : Synthesized 5-(aminomethylene)thiazolidine-2,4-dione derivatives exhibit promising antibacterial and antifungal properties. Compounds with pyridine or piperazine moieties show excellent antibacterial activity (Mohanty et al., 2015).
Anti-cancer Potential : Novel imidazolidine derivatives have been identified as effective anti-cancer drugs with DNA binding affinity comparable or greater than currently used drugs (Shah et al., 2013).
Asymmetric Catalysis : Diarylthiazolidin-2,4-diones are useful as nucleophiles in asymmetric catalysis, leading to biologically important compounds with potential anticancer properties (Jiao et al., 2016).
Serotonin 5-HT7 Receptor Antagonism : 5-methyl-5-naphthylhydantoin derivatives demonstrate high activity as 5-HT7R antagonists with significant selectivity over 5-HT1AR and D2R, maintaining dual 5-HT7R/5-HT1AR action (Kucwaj-Brysz et al., 2018).
Synthesis of Imidazole Alkaloids : A two-step synthesis process provides analogues of imidazole alkaloids naamidine A and G with a 1,3,5-triazine core, offering a promising strategy for the synthesis of imidazole alkaloids (Witchard & Watson, 2010).
Antimicrobial Activity : Substituted imidazolidinediones and thioxoimidazolidinones, synthesized from aromatic aldehydes and 3-substituted imidazolidinediones, show promising antimicrobial activity (Albuquerque et al., 1999).
Aldose Reductase Inhibitory Activity : A specific compound, referred to as compound 22, has potential as an antidepressant and anxiolytic agent, showing more pronounced effects than imipramine without affecting locomotor activity (Czopek et al., 2010).
Corrosion Inhibition : Thiazolidinedione derivatives effectively inhibit mild steel corrosion in hydrochloric acid solution, with inhibition efficiency increasing with concentration and temperature (Yadav et al., 2015).
Biocatalytic Reduction : A novel biocatalytic reduction method using whole red yeast cells offers potential for treating non-insulin dependent diabetes mellitus (Cantello et al., 1994).
properties
IUPAC Name |
(5R)-5-methylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAQYKGITHDWKL-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364603 | |
Record name | Methylhydantoin-5-(D) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-5-methylimidazolidine-2,4-dione | |
CAS RN |
55147-68-7 | |
Record name | Methylhydantoin-5-(D) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.